Magnoloside B Exhibits Superior Systemic Exposure and Prolonged Residence Time Compared to Magnoloside A in Vivo
In a direct head-to-head pharmacokinetic study in normal rats, Magnoloside B achieved a Cmax of 254.0 ± 50.7 ng/mL and an AUC0–t of 868.6 ± 125.9 ng·h/mL, representing approximately 2.2-fold higher peak concentration and 1.8-fold greater overall systemic exposure compared to Magnoloside A (Cmax 114.1 ± 22.7 ng/mL; AUC0–t 475.3 ± 81.6 ng·h/mL) [1]. Additionally, the mean residence time (MRT) of Magnoloside B was 4.12 ± 0.54 h, substantially longer than Magnoloside A at 2.84 ± 0.31 h [1].
| Evidence Dimension | Pharmacokinetic parameters (Cmax, AUC0–t, MRT) following oral administration |
|---|---|
| Target Compound Data | Cmax: 254.0 ± 50.7 ng/mL; AUC0–t: 868.6 ± 125.9 ng·h/mL; MRT: 4.12 ± 0.54 h |
| Comparator Or Baseline | Magnoloside A: Cmax 114.1 ± 22.7 ng/mL; AUC0–t 475.3 ± 81.6 ng·h/mL; MRT 2.84 ± 0.31 h |
| Quantified Difference | 2.2× higher Cmax; 1.8× higher AUC0–t; 1.45× longer MRT |
| Conditions | Normal Sprague-Dawley rats; oral administration of Magnolia officinalis extract; LC-MS/MS quantification |
Why This Matters
Higher systemic exposure and prolonged residence time directly influence dosing regimen design and expected in vivo pharmacological response, making Magnoloside B the more favorable candidate for studies requiring sustained plasma concentrations.
- [1] Zhang J, Li H, Hou L, et al. Pharmacokinetics and metabolites of glycosides and lignans of the stem bark of Magnolia officinalis in functional dyspepsia and normal rats using liquid chromatography-tandem mass spectrometry. J Sep Sci. 2022;45(19):3663-3678. DOI: 10.1002/jssc.202100982 View Source
